molecular formula C15H14N2O3 B8542400 1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one

1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one

Cat. No. B8542400
M. Wt: 270.28 g/mol
InChI Key: VZACERWPMLKUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

7-methoxy-3-(2-methoxyphenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N2O3/c1-19-12-8-4-3-6-10(12)17-11-7-5-9-13(20-2)14(11)16-15(17)18/h3-9H,1-2H3,(H,16,18)

InChI Key

VZACERWPMLKUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC=C3)OC)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N,N'-di-(2-methoxyphenyl)-urea (6.81 g, 25 mmol) and tetra-n-butyl-ammoniumbromide (0.4 g, 1.3 mmol) in methylene chloride/methanol (1:1 , 200 ml) was at room temperature under vigorous stirring added a solution of sodium hydroxide (2 g in 10 ml water) followed by a solution of sodiumhypochlorite(55 ml, Aldrich). The mixture was stirred for 4 hours and 30 ml water was added The organic phase was washed with 10 ml 1M hydrogen chloride sol., dried and concentrated in vacuo. Upon trituration with diethyl ether dark grey crystals separated The crude product was recrystallized twice, first from ethanol and then from ethyl acetate yielding the title compound as white crystals, M.p. 246°-247° C.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
methylene chloride methanol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

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